Methysergide Maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017106 | |
| Record name | Methysergide hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129-49-7 | |
| Record name | Methysergide maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methysergide maleate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methysergide maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methysergide hydrogen maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYSERGIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Molecular Derivation of Methysergide Maleate
Semisynthetic Routes to Methysergide (B1194908) Maleate (B1232345)
Methysergide is a semisynthetic ergot alkaloid, meaning it is derived from a naturally occurring precursor. nih.gov The primary starting material for its synthesis is (+)-lysergic acid, a foundational component of many ergot alkaloids. nih.govgoogle.com This lysergic acid is often produced on a large scale through the fermentation of Claviceps species, followed by chemical processing. nih.govresearchgate.net
The synthesis of methysergide from lysergic acid involves two key modifications. The first is the amidation of the C-8 carboxyl group of lysergic acid with L-(+)-2-aminobutanol. This step is analogous to the synthesis of its close relative, methylergonovine (B92282). nih.gov The second crucial step is the methylation at the N-1 position of the indole (B1671886) ring of the ergoline (B1233604) structure. wikidoc.orgechemi.com This methylation can be performed on methylergonovine to yield methysergide. nih.govechemi.com The final product is typically marketed as methysergide maleate, a salt formed with maleic acid to improve its water solubility. nih.gov
Structural Relationship to Methylergonovine and Lysergic Acid Derivatives
Methysergide is structurally very similar to methylergonovine, differing only by the presence of a methyl group at the N-1 position of the indole nucleus. wikidoc.orgrxlist.com Both compounds share the same lysergic acid core and the N-(1-(hydroxymethyl)propyl) amide side chain. wikipedia.orgwikipedia.org This close structural relationship means that methysergide is a prodrug of methylergonovine, as it is metabolized in the body by N-demethylation to form methylergonovine. nih.gov
The core structure of methysergide is the ergoline ring system, which is characteristic of all ergot alkaloids. This tetracyclic structure is derived from lysergic acid. Other related lysergic acid derivatives include ergotamine and lysergic acid diethylamide (LSD). ncats.iodrugbank.comnih.gov While sharing the ergoline nucleus, these compounds differ in the substituent at the C-8 carboxyl group and other positions, leading to distinct pharmacological profiles. karger.com
| Compound | N-1 Position | C-8 Position |
|---|---|---|
| Lysergic Acid | -H | -COOH |
| Methylergonovine | -H | -CONHCH(CH₂OH)CH₂CH₃ |
| Methysergide | -CH₃ | -CONHCH(CH₂OH)CH₂CH₃ |
| Ergotamine | -H | Peptide Amide |
| Lysergic Acid Diethylamide (LSD) | -H | -CON(CH₂CH₃)₂ |
Influence of Strategic Molecular Modifications on Pharmacological Profile
The strategic addition of a methyl group at the N-1 position of the ergoline ring in methysergide profoundly alters its pharmacological properties compared to its parent compound, methylergonovine. wikidoc.orgrxlist.com This methylation is a key determinant of its distinct receptor interaction profile.
Specifically, the N-1 methylation is responsible for methysergide's potent antagonist activity at serotonin (B10506) 5-HT₂ receptors, particularly the 5-HT₂B and 5-HT₂C subtypes. nih.govwikidoc.orgmerckmillipore.com In contrast, methylergonovine, which lacks this methyl group, acts as a potent agonist at the 5-HT₂B receptor. nih.gov This difference is critical, as the agonist activity of methylergonovine at this receptor is linked to the risk of valvular heart disease. nih.gov The N-1 methyl group of methysergide appears to sterically hinder the conformational changes in the receptor required for activation, thus conferring its antagonist properties. nih.govresearchgate.net
| Compound | 5-HT₂B Receptor Activity | Primary Clinical Use |
|---|---|---|
| Methysergide | Antagonist. nih.govwikidoc.org | Migraine Prophylaxis. wikipedia.org |
| Methylergonovine | Agonist. nih.gov | Postpartum Hemorrhage. nih.gov |
Pharmacological Characterization of Methysergide Maleate
Receptor Binding Profiles and Affinities
Methysergide (B1194908) maleate's pharmacological actions are dictated by its affinity for and activity at several receptor subtypes, most notably those for serotonin (B10506) and adrenaline.
Serotonin Receptor Subtype Interactions: Agonism (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F)
Methysergide demonstrates agonist or partial agonist activity at several 5-HT1 receptor subtypes. caymanchem.comwikipedia.org This agonism is considered a key component of its pharmacological effects. eur.nl The compound binds to human recombinant 5-HT1A, 5-HT1E, and 5-HT1F receptors. caymanchem.com It also displays affinity for rodent 5-HT1B receptors. caymanchem.com Notably, methysergide is a partial agonist at the 5-HT1A receptor. wikipedia.orgmerckmillipore.comwikidoc.org Its metabolite, methylergonovine (B92282), is significantly more potent as an agonist at 5-HT1B and 5-HT1D receptors. wikipedia.org
Table 1: Binding Affinities of Methysergide at 5-HT1 Receptor Subtypes
| Receptor Subtype | Species | Affinity Value | Value Type |
|---|---|---|---|
| 5-HT1A | Human | 23.44 nM | K D |
| 5-HT1B | Rodent | 1,513.56 nM | K D |
| 5-HT1E | Human | 229.09 nM | K i |
| 5-HT1F | Human | 33.88 nM | K i |
Source: Cayman Chemical, 2024 caymanchem.com
Serotonin Receptor Subtype Antagonism (5-HT2A, 5-HT2B, 5-HT2C, 5-HT7)
Methysergide is a potent antagonist at 5-HT2 receptor subtypes. caymanchem.comihs-headache.org It demonstrates high affinity for human 5-HT2A and 5-HT2C receptors and is an insurmountable antagonist at 5-HT2B receptors. caymanchem.comncats.io The antagonism at the 5-HT2B receptor, in particular, has been associated with its therapeutic effect in migraine prophylaxis. wikidoc.orgeuropa.eu Furthermore, methysergide acts as an antagonist at 5-HT7 receptors. wikipedia.orgihs-headache.orgncats.io
Table 2: Antagonist Activity and Binding Affinities of Methysergide at 5-HT2 and 5-HT7 Receptors
| Receptor Subtype | Action | Species | Affinity Value | Value Type |
|---|---|---|---|---|
| 5-HT2A | Antagonist | Human | 2.69 nM | K i |
| 5-HT2A | Antagonist | Human | 8.4 (pKi) | pKi |
| 5-HT2B | Antagonist | Human | 9.1 nM | K i |
| 5-HT2B | Antagonist | Not Specified | 8.0-9.4 (pKi) | pKi |
| 5-HT2C | Antagonist | Human | 1.26 nM | K D |
| 5-HT2C | Antagonist | Not Specified | 8.6-9.1 (pKi) | pKi |
| 5-HT7 | Antagonist | Not Specified | Potent Antagonist | N/A |
Sources: Inxight Drugs, 2024 ncats.io; Cayman Chemical, 2024 caymanchem.com; Merck, 2024 merckmillipore.com; Tfelt-Hansen & Saxena, N.D. ihs-headache.org
Adrenergic Receptor Interactions (Alpha-1, Alpha-2A, Alpha-2B, Alpha-2C)
In addition to its effects on serotonin receptors, methysergide interacts with adrenergic receptors. researchgate.net It has been shown to have some alpha-adrenergic blocking activity. nih.govdrugbank.com Research indicates that methysergide interacts with α2A-, α2B-, and α2C-adrenergic receptors. wikipedia.org However, it does not possess significant affinity for α1-adrenergic receptors. wikipedia.org The antagonism of neurally mediated vasoconstriction by methysergide is not attributed to its action on alpha-adrenergic receptors. nih.gov
Investigations into Other Neurotransmitter Receptor Interactions
While methysergide's primary interactions are with serotonergic and adrenergic receptors, its activity at other neurotransmitter receptors has also been investigated. Studies have shown that methysergide does not have significant affinity for human dopamine (B1211576), β-adrenergic, acetylcholine (B1216132), GABA, glutamate, cannabinoid, or histamine (B1213489) receptors, nor for the monoamine transporters. wikipedia.org It has been chosen for research studies due to its high potency for serotonergic receptors and relatively low activity on dopaminergic and adrenergic receptors. physiology.org
Mechanisms of Action at the Molecular and Cellular Level
Principles of Serotonin Antagonism and Agonism
The dual activity of methysergide as both a serotonin agonist and antagonist at different receptor subtypes underlies its complex mechanism of action. wikipedia.orgncats.io As an antagonist, particularly at 5-HT2 receptors, methysergide blocks the effects of serotonin. ihs-headache.orgdrugbank.com For instance, it antagonizes the contractile effects of serotonin on vascular and nonvascular smooth muscles. ihs-headache.org This blockade can lead to direct stimulation of smooth muscle, resulting in vasoconstriction. nih.govdrugbank.com
Modulation of Smooth Muscle Physiology and Vasoconstriction
Methysergide maleate (B1232345) demonstrates complex interactions with vascular and nonvascular smooth muscles, primarily through its effects on serotonin (5-HT) receptors. It is recognized as a potent antagonist at 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. wikipedia.orgihs-headache.org This antagonism is evident in its ability to counteract the contractile effects of serotonin on various smooth muscle preparations. ihs-headache.orgnih.govdrugcentral.org For instance, in the human isolated temporal artery, which predominantly contains 5-HT2 receptors, methysergide acts as a potent antagonist. ihs-headache.org
While primarily an antagonist at 5-HT2 receptors, methysergide also exhibits agonist activity at 5-HT1B receptors, which is believed to contribute to its vasoconstrictor effects within the carotid vascular bed. ihs-headache.org However, its vasoconstrictor action is considered weaker in both potency and efficacy when compared to other ergot alkaloids like ergotamine. aneskey.com In conscious dogs, methysergide infused locally caused constriction of the saphenous vein at significantly lower doses than its metabolite, methylergometrine. nih.gov However, when administered systemically, it produced only a brief venoconstrictor response. nih.gov
In experimental models, such as the rabbit eye, methysergide has been shown to decrease regional blood flow in ocular tissues by 53-65%, demonstrating a vasoconstrictor effect in this specific vascular bed. nih.gov It did not, however, produce a similar effect in most extra-ocular tissues studied. nih.gov In vitro studies on isolated rabbit ophthalmic artery revealed that methysergide alone did not affect vascular tone but did potentiate noradrenaline-induced contractions. nih.govnih.gov This suggests an indirect mechanism for its vasoconstrictor effects, possibly by enhancing the action of other vasoconstrictors. nih.gov It's also important to note that methysergide has been described as having some alpha-adrenergic blocking activity. drugbank.com
Role in the Inhibition of Peptide Release and Neurogenic Inflammation Pathways in Experimental Models
Methysergide has been investigated for its role in modulating neurogenic inflammation, a process involving the release of vasoactive peptides from sensory nerve endings. ihs-headache.organeskey.com Experimental studies in rats have suggested that methysergide can inhibit the release of peptides from perivascular sensory nerves, which has been proposed as a potential mechanism of its action. ihs-headache.organeskey.comeur.nl
A key peptide implicated in neurogenic inflammation is calcitonin gene-related peptide (CGRP), a potent vasodilator. nih.govresearchgate.net In rabbit models of ocular neurogenic inflammation, CGRP is known to cause vasodilation, breakdown of the blood-aqueous barrier, and an increase in intraocular pressure. nih.govnih.gov Studies have demonstrated that intravenous methysergide can inhibit these CGRP-induced effects. nih.govnih.govnih.gov Specifically, methysergide was found to inhibit CGRP-induced vasodilation, the increase in intraocular pressure, the breakdown of the blood-aqueous barrier, and the rise in cyclic AMP content in the aqueous humor in vivo. nih.govnih.gov
The mechanism for this inhibition may not be a direct antagonism of CGRP receptors. In vitro experiments showed that methysergide did not directly affect the vasorelaxant effect of CGRP on isolated ophthalmic arteries. nih.gov Instead, it potentiated the contractile response to noradrenaline, suggesting it may counteract CGRP-induced vasodilation by enhancing the effects of endogenous vasoconstrictors. nih.gov While the inhibition of neurogenic inflammation is a documented effect of methysergide in animal models, its direct relevance to its clinical efficacy remains a subject of discussion, as other compounds with similar inhibitory effects on neurogenic inflammation have not proven effective clinically. ihs-headache.orgeur.nl
Prodrug Concept and Active Metabolite Pharmacology
Metabolic Conversion of Methysergide to Methylergometrine (Methylergonovine)
Pharmacokinetic studies have established that methysergide functions as a prodrug, being extensively metabolized to its primary active metabolite, methylergometrine (also known as methylergonovine). wikipedia.orgihs-headache.organeskey.com This conversion primarily occurs through demethylation at the N1 position of the indole (B1671886) ring. nih.gov Following oral administration, methysergide undergoes significant first-pass metabolism in the liver, leading to the formation of methylergometrine. ihs-headache.organeskey.comdrugbank.com
The extent of this conversion is substantial. Plasma concentrations of methylergometrine are considerably higher than those of the parent drug after oral intake. nih.govnih.gov The area under the plasma concentration curve (AUC) for methylergometrine is reported to be more than ten times greater than that for methysergide following oral administration. ihs-headache.orgnih.govaneskey.comnih.gov In contrast, after intravenous administration of methysergide, the AUC for both methysergide and methylergometrine are in a similar range. ihs-headache.organeskey.com This highlights the critical role of first-pass metabolism in generating the active metabolite when methysergide is given orally. aneskey.com
Comparative Pharmacological Profile of Methylergometrine: Receptor Affinities, Potency, and Dopaminergic Activity
Methylergometrine possesses a distinct and more potent pharmacological profile compared to its parent compound, methysergide. wikipedia.organeskey.com While methysergide is a mixed 5-HT1 agonist and 5-HT2 antagonist, methylergometrine is a non-selective agonist at most serotonin receptors, including both 5-HT1 and 5-HT2 subgroups. wikipedia.org
Receptor Affinities and Potency:
5-HT1 Receptors: Methylergometrine is a more potent agonist at 5-HT1B and 5-HT1D receptors than methysergide, with some reports suggesting it is ten times more potent. wikipedia.org Both compounds act as agonists at 5-HT1A and 5-HT1F receptors and as partial agonists at the 5-HT1D receptor, with methylergometrine consistently showing higher potency. neurology.org
5-HT2 Receptors: In contrast to methysergide's antagonist activity at 5-HT2B and 5-HT2C receptors, methylergometrine is a potent agonist at 5-HT2A and 5-HT2B receptors and a potent partial agonist at the 5-HT2C receptor. neurology.orgmdpi.com At the 5-HT2A receptor, methylergometrine is a potent, full agonist, while methysergide is a weak partial agonist. ahajournals.org Methylergometrine is also a high-affinity partial agonist at the 5-HT2B receptor. ahajournals.org In the human isolated temporal artery, methylergometrine is a more potent 5-HT2 antagonist than methysergide, reportedly by a factor of 40. ihs-headache.org
Vasoconstrictor Potency: Methylergometrine demonstrates a more potent vasoconstrictor action than methysergide in various in vitro and in vivo models, including canine saphenous veins and human basilar and coronary arteries. ihs-headache.organeskey.com
Dopaminergic Activity:
A key difference between the two compounds is their activity at dopamine receptors. aneskey.com Methysergide itself has little dopaminergic activity, particularly when administered parenterally. ihs-headache.organeskey.com However, its metabolite, methylergometrine, exhibits dopaminergic activity. ihs-headache.organeskey.com Methylergometrine acts as an antagonist at the dopamine D1 receptor. drugbank.com This dopaminergic effect of the metabolite becomes relevant with oral administration of methysergide, which can lead to a significant decrease in plasma prolactin levels, an effect mediated by dopamine. ihs-headache.organeskey.com In vitro studies have also shown that dopamine-induced reductions in mesenteric vessel resistance are selectively inhibited by methylergometrine. nih.gov
Systemic Availability and First-Pass Metabolism Considerations for Methysergide Maleate
The oral bioavailability of methysergide is low, estimated to be around 13%. wikipedia.orgnih.govaneskey.comnih.govresearchgate.net This poor systemic availability is a direct consequence of its extensive first-pass metabolism in the liver, where it is rapidly converted to methylergometrine. nih.govaneskey.comdrugbank.comnih.gov Evidence also suggests the possibility of extrahepatic clearance of methysergide. nih.govnih.gov
Due to this high degree of first-pass metabolism, oral administration of methysergide results in plasma levels of methylergometrine that are approximately 10-fold higher than those of methysergide itself. wikipedia.organeskey.com This metabolic pathway also influences the elimination half-life of the compounds. Methylergometrine has a significantly longer elimination half-life (approximately 220 minutes) compared to methysergide (approximately 60 minutes). ihs-headache.organeskey.comnih.gov These pharmacokinetic characteristics underscore the concept of methysergide acting as a prodrug, with its clinical effects likely being mediated to a large extent by its more abundant and pharmacologically active metabolite, methylergometrine. wikipedia.organeskey.comnih.gov
Comparative Pharmacological Analyses
Methysergide is characterized as a mixed agonist/antagonist at serotonin receptors. It functions as an agonist at 5-HT1 receptors and as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. wikipedia.orgihs-headache.org In contrast, methylergometrine acts as a non-selective agonist across most serotonin receptor subtypes, including both 5-HT1 and 5-HT2 families. wikipedia.org This difference is particularly stark at the 5-HT2B receptor, where methysergide is an antagonist, while methylergometrine is a potent agonist. neurology.orgmdpi.com
The potency of the two compounds also differs significantly. Methylergometrine is reported to be approximately 10 times more potent than methysergide as an agonist at the 5-HT1B and 5-HT1D receptors. wikipedia.org Furthermore, it is a more potent vasoconstrictor than methysergide. ihs-headache.organeskey.com Another distinguishing feature is the dopaminergic activity of methylergometrine, which is largely absent in the parent compound, methysergide. ihs-headache.organeskey.com Methylergometrine is an antagonist at dopamine D1 receptors. drugbank.com
These pharmacological distinctions are critical, especially considering the pharmacokinetics of oral methysergide administration. The extensive first-pass metabolism leads to much higher circulating levels and a longer half-life for methylergometrine compared to methysergide. wikipedia.organeskey.comnih.gov Consequently, the pharmacological effects observed after oral methysergide treatment are likely a composite of the actions of both the parent drug and its more potent and abundant metabolite. ihs-headache.organeskey.com The antagonism at 5-HT2B receptors by methysergide may be contrasted with the potent agonism of the much higher levels of methylergometrine at the same receptor. wikipedia.orgneurology.org
Table 1: Comparative Receptor Activity of Methysergide and Methylergometrine
Table 2: Pharmacokinetic Comparison of Methysergide and Methylergometrine (Oral Administration)
Differentiation of this compound from Other Ergot Alkaloids (e.g., Ergotamine, Dihydroergotamine)
Methysergide is a semi-synthetic ergot alkaloid, structurally related to compounds like ergotamine and dihydroergotamine (B1670595) (DHE). nih.govdrugbank.com Despite their common ergoline (B1233604) backbone, their pharmacological profiles exhibit clinically significant distinctions stemming from differences in their interactions with various receptors. acs.orgeur.nl While all three compounds interact with serotonin (5-HT), dopamine, and adrenergic receptors, the nature and selectivity of these interactions vary, leading to different therapeutic applications and characteristics. doi.orgoup.comihs-headache.org
Methysergide is primarily characterized as a potent antagonist at 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C) and a partial agonist at some 5-HT1 receptors. wikipedia.orgnih.gov It antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle but possesses few of the other properties typical of ergot alkaloids like ergotamine. nih.govwikipedia.orgdrugbank.com In contrast, ergotamine and DHE demonstrate a broader and more complex mode of action, generally acting as agonists at 5-HT1B/1D, dopamine D2, and α-adrenoceptors at therapeutically relevant concentrations. doi.orgihs-headache.org
The vasoconstrictor effects of these compounds also highlight their differences. The vasoconstriction induced by methysergide is primarily mediated by 5-HT1B/1D receptors. caymanchem.comnih.gov Ergotamine and DHE, however, produce vasoconstriction through a dual mechanism involving both 5-HT1B/1D receptors and α2-adrenoceptors. nih.gov Dihydroergotamine is structurally an analog of ergotamine, and these small structural differences result in a 10-fold lower potency of DHE compared to ergotamine at the 5-HT1B receptor. acs.org Furthermore, DHE and its metabolite, 8′-hydroxy-dihydroergotamine, are high-affinity ligands and agonists at 5-HT1A and 5-HT2B/2C receptors. nih.govdrugbank.com
A key differentiator is methysergide's action as a prodrug. It is metabolized in the body to methylergonovine, a more potent agonist at 5-HT1B and 5-HT1D receptors. wikipedia.org This active metabolite is considered responsible for some of methysergide's therapeutic and other effects. wikipedia.org The receptor binding profiles reveal that ergotamine and DHE have a wider spectrum of high-affinity interactions compared to methysergide, which is more focused on serotonin receptor antagonism, particularly the 5-HT2 subtypes. eur.nldoi.org
| Receptor | Methysergide | Ergotamine | Dihydroergotamine (DHE) |
|---|---|---|---|
| 5-HT1A | Partial Agonist wikipedia.org | Agonist doi.org | Agonist aaem.plfrontiersin.org |
| 5-HT1B | Agonist eur.nlwikipedia.org | Agonist eur.nldoi.org | Agonist aaem.plfrontiersin.org |
| 5-HT1D | Partial Agonist wikipedia.org | Agonist eur.nldoi.org | Agonist eur.nlaaem.pl |
| 5-HT2A | Antagonist wikipedia.orgcaymanchem.com | Agonist wikipedia.org | Agonist aaem.plfrontiersin.org |
| 5-HT2B | Silent Antagonist / Weak Partial Agonist wikipedia.org | Agonist wikipedia.org | Agonist drugbank.com |
| 5-HT2C | Silent Antagonist wikipedia.org | Agonist bmbreports.org | Agonist drugbank.comaaem.pl |
| Dopamine (D2) | Low Affinity wikipedia.org | Agonist doi.org | Agonist aaem.plfrontiersin.org |
| α-Adrenergic | Moderate Affinity (α2A/B/C) wikipedia.org | Agonist (α1, α2) doi.orgnih.gov | Agonist (α2B) aaem.plfrontiersin.org |
Analogous and Contrasting Mechanisms with Serotonin-Modulating Agents
The pharmacological profile of methysergide can be further understood by comparing its mechanisms with other agents that modulate the serotonin system, such as selective triptans and non-selective psychedelic compounds.
Analogy and Contrast with Psychedelics (e.g., LSD, Psilocybin): Methysergide is structurally a congener of lysergic acid diethylamide (LSD), and both belong to the ergoline family. nih.govwikipedia.org This structural similarity leads to interactions with overlapping receptor targets, particularly the 5-HT2A receptor, which is central to the action of classic psychedelics like LSD and psilocybin. mdpi.comcaymanchem.comscione.com
However, their functional effects at this receptor are critically different. LSD and psilocin (the active metabolite of psilocybin) are partial agonists at the 5-HT2A receptor, an action believed to mediate their psychedelic effects. mdpi.comjpn.cajneurosci.org Methysergide, in its parent form, functions as a 5-HT2A receptor antagonist. wikipedia.orgcaymanchem.com This antagonistic action is a key point of contrast. Interestingly, the psychedelic effects reported at high doses of methysergide are attributed to its metabolism into methylergonovine, which, unlike its parent compound, is a partial agonist of the 5-HT2A receptor. wikipedia.org
Furthermore, methysergide's antagonism can sometimes potentiate the effects of LSD on certain sensory pathways, while other agents like cyproheptadine (B85728) block LSD's effects, indicating complex interactions within the serotonin system. nih.gov While methysergide and certain psychedelics share structural features and some receptor targets, their primary mechanisms—antagonism versus agonism at the 5-HT2A receptor—represent a fundamental pharmacological divergence. wikipedia.orgmdpi.com
| Compound | Primary Mechanism | Action at 5-HT1B/1D | Action at 5-HT2A |
|---|---|---|---|
| Methysergide | Mixed 5-HT1 agonist and 5-HT2 antagonist | Agonist / Partial Agonist wikipedia.org | Antagonist wikipedia.orgcaymanchem.com |
| Sumatriptan | Selective 5-HT1B/1D agonist eur.nldoi.org | Agonist eur.nl | Low to no affinity doi.org |
| Lysergic Acid Diethylamide (LSD) | Partial agonist at 5-HT2A and agonist at 5-HT1Amdpi.com | Agonist wikipedia.org | Partial Agonist mdpi.comcaymanchem.com |
| Psilocybin (Psilocin) | Agonist at 5-HT2A receptors scione.comlsuhsc.edu | Lower Affinity | Agonist lsuhsc.edu |
Preclinical Pharmacodynamics and Biological System Modulation
Effects on Vascular Systems in Animal Models and Isolated Tissues
Methysergide (B1194908), an ergot derivative, demonstrates significant effects on vascular systems, a property that has been extensively studied in various preclinical models. drugbank.comdrugbank.com Its actions are complex, involving interactions with multiple serotonin (B10506) (5-HT) receptor subtypes, leading to vasoconstriction in some vascular beds while antagonizing serotonin's effects in others. drugbank.comwikipedia.org
Modulation of Carotid Bed Vasoconstriction (e.g., Canine, Porcine Models)
In canine models, methysergide has been shown to induce a selective vasoconstrictor effect within the carotid vascular bed. wikipedia.organeskey.comihs-headache.org This action is primarily mediated by its agonist activity at 5-HT1B receptors. aneskey.comihs-headache.org Studies in vagosympathectomized dogs revealed that methysergide decreases external carotid blood flow in a dose-dependent manner. caymanchem.com This vasoconstriction of the external carotid artery is a shared characteristic among antimigraine drugs like ergotamine and dihydroergotamine (B1670595), highlighting the role of 5-HT1B/1D receptors in this response. thebiogrid.org
Interestingly, while methysergide is a potent 5-HT2 receptor antagonist, this action does not significantly modify the vasoconstrictor effect of serotonin in the canine carotid vascular bed. aneskey.comihs-headache.org In fact, methysergide itself acts as an agonist at the "atypical" 5-HT receptors (later identified as 5-HT1-like receptors) in this vascular bed, mimicking the vasoconstrictor action of serotonin. aneskey.comihs-headache.org This selective constriction of carotid arteriovenous anastomoses is considered a key mechanism in its therapeutic effect. aneskey.comihs-headache.org
In porcine models, the carotid vasculature also responds to methysergide. Studies on porcine carotid arteriovenous anastomoses have been used as a predictive model for antimigraine activity, with vasoconstriction being a key indicator. portico.org
| Animal Model | Vascular Bed | Effect of Methysergide | Receptor Involvement |
| Canine | External Carotid Artery | Vasoconstriction, decreased blood flow aneskey.comcaymanchem.com | 5-HT1B/1D Agonist aneskey.comihs-headache.orgcaymanchem.com |
| Porcine | Carotid Arteriovenous Anastomoses | Vasoconstriction portico.org | 5-HT1-like Agonist portico.org |
Inhibition of Vasoconstriction in Isolated Human Basilar Arterial Strips
In isolated human basilar arterial strips, methysergide demonstrates a dual action. It acts as an agonist, causing contraction of the basilar artery. nih.govamanote.com This contractile response is mediated by 5-HT1-like receptors. nih.govamanote.com The rank order of agonist potency in human basilar artery has been shown to be 5-carboxamidotryptamine (B1209777) > 5-HT ≈ methysergide. nih.govamanote.com
Simultaneously, methysergide can inhibit vasoconstriction induced by serotonin (5-HT). caymanchem.com In studies using isolated postmortem human basilar arterial spiral strips, methysergide was found to inhibit 5-HT-induced vasoconstriction with a pA2 value of 8.07, indicating its antagonist properties at certain 5-HT receptors. caymanchem.comvincibiochem.it The contractile responses to 5-HT in the human basilar artery are not blocked by antagonists for 5-HT2 and 5-HT3 receptors, but are potently antagonized by methiothepin, further supporting the involvement of 5-HT1-like receptors. nih.gov It is worth noting that the metabolite of methysergide, methylergometrine, is a more potent vasoconstrictor of the human basilar artery than methysergide itself. ihs-headache.orgeur.nl
Functional Studies on Other Vascular Beds
The vascular effects of methysergide are not limited to the cranial circulation. In the dog isolated saphenous vein , methysergide induces contraction, an effect that is antagonized by the nonselective 5-HT1 and 5-HT2 receptor antagonist methiothepin, but not by the 5-HT2 receptor antagonist ketanserin, suggesting a 5-HT1-like receptor mediation. eur.nl Methysergide also exhibits a prejunctional inhibitory effect on noradrenergic nerves in the dog saphenous vein, which may be mediated by a distinct 5-HT receptor. oup.com In conscious dogs, local infusion of methysergide caused potent constriction of the saphenous vein. nih.gov
In the rabbit femoral artery , contractions induced by methysergide are blocked by the 5-HT2 antagonist ketanserin. ahajournals.org In contrast, studies on isolated human femoral arteries and veins revealed that methysergide acts as a competitive antagonist against 5-HT in arteries, but exerts noncompetitive antagonism in veins. karger.com Furthermore, methysergide itself can cause an increase in the resting tension of veins. karger.com In patients, methysergide has been associated with marked diffuse bilateral spasm of the superficial femoral arteries. nih.gov
Antinociceptive Activity in Preclinical Pain Models
Methysergide has demonstrated antinociceptive, or pain-reducing, effects in various preclinical pain models. caymanchem.comvincibiochem.itnih.gov These effects appear to be mediated through its interaction with neurotransmitter systems involved in pain signaling at the spinal level.
Effects on Substance P-Induced Nociception in Mouse Models
In mouse models, intrathecal (i.t.) injection of Substance P, a neuropeptide involved in pain transmission, induces nociceptive behaviors such as licking and biting. nih.govkarger.com Administration of methysergide, both intraperitoneally (i.p.) and intrathecally (i.t.), has been shown to significantly shorten the duration of these nociceptive behaviors. caymanchem.comvincibiochem.itnih.govkarger.com This suggests that methysergide can modulate the pain signals transmitted by Substance P at the spinal cord level. Some studies suggest this effect is part of a "paradoxical antinociception," as methysergide is a serotonin antagonist, and descending serotonergic pathways are typically involved in pain inhibition. nih.govkarger.com The antinociceptive effect of methysergide in the formalin test, another pain model, was reversed by a serotonin neurotoxin, indicating the involvement of the descending serotonergic system. nih.govkarger.com
Modulation of Glutamate, NMDA, AMPA, and Kainic Acid-Induced Pain Responses
Methysergide also shows antinociceptive activity in pain models induced by excitatory amino acids, which are key neurotransmitters in spinal pain transmission. nih.govkarger.com In mouse models, methysergide significantly shortens the duration of nociceptive behaviors induced by the intrathecal injection of:
Glutamate caymanchem.comvincibiochem.itnih.govkarger.com
N-methyl-D-aspartic acid (NMDA) caymanchem.comvincibiochem.itnih.govkarger.com
α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) caymanchem.comvincibiochem.itnih.govkarger.com
Kainic acid caymanchem.comvincibiochem.itnih.govkarger.com
This broad inhibition of excitatory amino acid-induced nociception further points to methysergide's modulatory role in spinal pain processing pathways. nih.govkarger.com
| Nociceptive Agent | Animal Model | Effect of Methysergide |
| Substance P | Mouse | Attenuation of nociceptive behaviors caymanchem.comvincibiochem.itnih.govkarger.com |
| Glutamate | Mouse | Attenuation of nociceptive behaviors caymanchem.comvincibiochem.itnih.govkarger.com |
| NMDA | Mouse | Attenuation of nociceptive behaviors caymanchem.comvincibiochem.itnih.govkarger.com |
| AMPA | Mouse | Attenuation of nociceptive behaviors caymanchem.comvincibiochem.itnih.govkarger.com |
| Kainic Acid | Mouse | Attenuation of nociceptive behaviors caymanchem.comvincibiochem.itnih.govkarger.com |
Anti-inflammatory Investigations
Methysergide has been a subject of interest in studies of inflammation, particularly in models involving serotonin as a key mediator. Its antagonistic effects on serotonin receptors form the basis of its anti-inflammatory properties observed in preclinical settings.
Methysergide maleate (B1232345) demonstrates potent inhibition of edema induced by serotonin in the rat paw, a classic model for evaluating anti-inflammatory agents. Research has quantified this effect, showing a greater inhibitory activity for methysergide maleate compared to its metabolite, methylergonovine (B92282) maleate. rxlist.com The ED₅₀ (the dose required to produce 50% of the maximum effect) for this compound in reducing serotonin-induced paw edema was found to be 12.9 µg/kg. rxlist.com
In studies investigating the mechanisms of serotonin-induced inflammation, methysergide is frequently used as a benchmark antagonist. For instance, experiments have confirmed its ability to reduce the edematous response to a direct injection of serotonin into a rat's paw. researchgate.net
Inhibition of Serotonin-Induced Edema in Rat Paw
| Compound | ED₅₀ (µg/kg) | Reference |
|---|---|---|
| This compound | 12.9 | rxlist.com |
| Methylergonovine Maleate | 37.4 | rxlist.com |
The anti-inflammatory potential of methysergide extends beyond serotonin-specific models. It has been evaluated in other experimental models of inflammation with varying results.
Zymosan-Induced Edema: In a rat model where inflammation is induced by zymosan (a yeast cell wall component), methysergide was shown to reduce paw edema when administered at a dose of 10 mg/kg. caymanchem.com
Melittin-Induced Edema: In a model using melittin (B549807) (the primary component of bee venom) to induce paw edema and nociceptive responses in rats, methysergide, as a 5-HT receptor antagonist, exhibited a mild inhibitory effect on the resulting edema. koreascience.kr
Formalin-Induced Pain: In the formalin test, which models both acute and inflammatory pain, methysergide has been used as a tool to probe the involvement of the serotonergic system. patsnap.com Its ability to block specific serotonin receptors implicates this system in the modulation of inflammatory pain. patsnap.comfrontiersin.org
Inhibition of Serotonin-Induced Edema in Rat Paw Models
Gastrointestinal Smooth Muscle Modulation
Methysergide is well-documented as an antagonist of serotonin's effects on gastrointestinal smooth muscle. wikipedia.orgnih.govdrugbank.combvsalud.orgmedvik.cz This action is a key aspect of its pharmacological profile, stemming from its blockade of various serotonin receptor subtypes present in the gut.
Detailed pharmacological studies have characterized the inhibitory effects of methysergide on serotonin-induced contractions in different regions of the rat stomach's circular muscle. The compound consistently blocked or inhibited these contractions across the fundus, corpus, and antrum, demonstrating a comprehensive antagonism of serotonin's contractile influence in this tissue. researchgate.net
Effect of Methysergide on 5-HT-Induced Contractions in Rat Stomach Circular Muscle
| Stomach Region | Observed Effect of Methysergide | Reference |
|---|---|---|
| Antrum | Inhibited 5-HT-induced contractions | researchgate.net |
| Corpus | Inhibited 5-HT-induced contractions | researchgate.net |
| Fundus | Blocked 5-HT-induced contractions | researchgate.net |
Research into human gastrointestinal tissue has provided specific insights into methysergide's mechanism of action. Studies on human colonic circular smooth muscle have been instrumental in identifying the role of the 5-HT₇ receptor. nih.govnih.gov In these tissues, serotonin can induce relaxation. After blocking the more established 5-HT₄ receptors, a residual relaxation effect from serotonin was still observed. nih.govnih.gov
Further investigation revealed that this relaxation was mediated by 5-HT₇ receptors. Methysergide was found to antagonize this specific 5-HT-induced relaxation with a pA₂ value of 7.6. nih.govnih.gov The pA₂ value is a measure of a drug's antagonist potency. This finding was significant as it provided the first functional evidence for the presence and relaxant role of 5-HT₇ receptors in human colonic smooth muscle. nih.govnih.gov
Antagonism of Serotonin Effects in Gastrointestinal Smooth Muscle
Neuroimmunological Research
Neuroimmunology explores the interactions between the nervous and immune systems. Preclinical research has utilized methysergide to investigate the role of serotonin in processes that bridge these two systems, such as neuroinflammation and cytokine modulation.
In studies using endotoxin-treated mice to model systemic inflammation, antiserotonergic drugs, including methysergide, were found to inhibit the production of Tumor Necrosis Factor (TNF). researchgate.net TNF is a critical pro-inflammatory cytokine, and the ability of methysergide to suppress its production indicates a direct modulation of an immune response with neurological implications. researchgate.net Furthermore, methysergide's use as a non-selective 5-HT₂ receptor antagonist in pain research has helped to implicate serotonergic pathways in the modulation of nociception, a process at the core of neuro-immune interaction. patsnap.comfrontiersin.org
Endocrine System Modulation
Influence on Endogenous Pancreatic Biogenic Monoamine Mechanisms Regulating Insulin (B600854) Secretion
The role of endogenous biogenic monoamines, including serotonin, in the regulation of insulin secretion has been a subject of significant investigation. Studies utilizing this compound have provided evidence for an inhibitory monoamine mechanism within the pancreas. In vitro experiments using a rabbit pancreas system demonstrated that this compound potentiated both glucose-stimulated and tolbutamide-stimulated insulin secretion. diabetesjournals.org However, when administered alone without a stimulatory agent, it had no effect on basal insulin release. diabetesjournals.org
Further studies using an in situ perfused rat pancreas model showed that serotonin inhibits the first phase of glucose-mediated insulin release. wordpress.com The administration of serotonin antagonists, including this compound, effectively blocked this inhibitory action of serotonin. wordpress.com Research in human subjects has shown that methysergide administration can potentiate glucagon (B607659) secretion in response to stimuli like arginine, suggesting that endogenous serotonin may act as an inhibitor of alpha-cell function as well. oup.com
Interestingly, while methysergide is primarily characterized as a serotonin antagonist, it has also been shown to block the inhibition of insulin secretion caused by catecholamines such as dopamine (B1211576), l-norepinephrine, l-epinephrine, and l-isoproterenol in rabbit pancreas preparations. diabetesjournals.org This suggests a broader effect on pancreatic biogenic amine pathways beyond serotonin antagonism.
Implications for Pathogenesis of Diabetes Mellitus in Research Contexts
The finding that methysergide can enhance insulin secretion has led to research into its implications for the pathogenesis of diabetes mellitus. oup.com Clinical studies in patients with adult-onset diabetes revealed that methysergide treatment significantly enhanced intravenous glucose-stimulated insulin secretion compared to placebo. oup.com The increase in insulin secretion, measured by the area under the insulin curve, was markedly greater with methysergide. oup.com A similar potentiation of tolbutamide-mediated insulin secretion was also observed in diabetic patients pretreated with methysergide. diabetesjournals.org In contrast, normal volunteers did not show a significant change in insulin secretion with methysergide, suggesting that the inhibitory monoamine mechanism being blocked is particularly relevant or overactive in the diabetic state. oup.com
These findings support the hypothesis that an endogenous pancreatic biogenic monoamine mechanism contributes to the impaired insulin release seen in adult-onset diabetes and could play a role in its pathogenesis. oup.comnih.gov Further research in animal models of diabetes has explored this connection. In a streptozotocin-induced diabetes model in mice, methysergide provided almost full protection from the development of the condition. nih.gov In rats, it partially prevented the onset of hyperglycemia. nih.gov The protective effect was linked to the prevention of a transient increase in islet capillary permeability, a process involving vasoactive substances like serotonin released from mast cells, which contributes to beta-cell destruction in this model. nih.gov
Table 2: Effect of this compound on Insulin Secretion in Diabetes Research
| Study Population/Model | Stimulus | Methysergide Effect | Implication |
|---|---|---|---|
| Adult-onset diabetic patients | Intravenous glucose oup.com | Significantly increased insulin secretion (48.8% increase vs. 5.1% with placebo) oup.com | Suggests an endogenous monoamine mechanism inhibits insulin release in diabetes. oup.com |
| Adult-onset diabetic patients | Intravenous tolbutamide (B1681337) diabetesjournals.org | Significantly potentiated insulin secretion (39.3% increase) diabetesjournals.org | Confirms potentiation effect with a different insulin secretagogue. |
| Normal volunteers | Intravenous glucose oup.com | No significant difference in insulin secretion compared to placebo oup.com | The targeted inhibitory mechanism may be specific to the diabetic state. oup.com |
| Streptozotocin-treated mice | Streptozotocin (induces diabetes) | Provided almost full protection from diabetes development nih.gov | Serotonin-mediated processes may be involved in beta-cell destruction. nih.gov |
| Streptozotocin-treated rats | Streptozotocin (induces diabetes) | Partially prevented hyperglycemia nih.gov | Supports the role of vasoactive amines in the pathogenesis of experimental diabetes. nih.gov |
Advanced Research Methodologies in Methysergide Maleate Studies
In Vitro Functional Assays for Receptor Activity and Signal Transduction
In the study of methysergide (B1194908) maleate (B1232345), a variety of in vitro functional assays are employed to elucidate its complex interactions with various receptors and the subsequent signal transduction pathways. These assays are critical for understanding the compound's mechanism of action at a cellular level.
Functional assays using human recombinant G-protein coupled receptors have been instrumental in profiling the activity of methysergide. For instance, studies have demonstrated that methysergide acts as an antagonist at 5-HT2B and 5-HT2C receptors, while exhibiting agonist activity at the 5-HT2A receptor. physiology.org The characterization of its primary metabolite, methylergometrine, revealed it to be a potent agonist at both 5-HT2A and 5-HT2B receptors and a partial agonist at the 5-HT2C receptor. physiology.org Furthermore, both methysergide and methylergometrine have been shown to function as agonists at 5-HT1A, 5-HT1B, and 5-HT1F receptors, and as partial agonists at the 5-HT1D receptor. physiology.org
The signal transduction pathways affected by methysergide are often investigated through assays measuring second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium ([Ca²⁺]i). For example, in cells expressing the S12 serotonin (B10506) receptor, methysergide was identified as a partial agonist, mediating the inhibition of adenylyl cyclase. physiology.org In other systems, such as those involving 5-HT2A and 5-HT7 receptors, methysergide's antagonistic properties are explored. In neuroblastoma cells, it has been shown to be involved in the crosstalk inhibition of these receptors. bioline.org.br
Calcium mobilization assays are another key tool. These assays, often using fluorescent dyes like Fluo-4, measure the increase in intracellular calcium concentration upon receptor activation. researchgate.netaurigeneservices.com For Gq-coupled receptors like the 5-HT2A receptor, agonist binding typically leads to the activation of phospholipase C, which in turn mobilizes intracellular calcium. numberanalytics.com Methysergide's effect on this pathway is assessed by its ability to inhibit serotonin-induced calcium responses.
The following table summarizes the functional activities of methysergide at various serotonin receptors as determined by different in vitro assays.
| Receptor | Methysergide's Functional Activity | Assay Type | Reference(s) |
| 5-HT1A | Agonist/Partial Agonist | Intracellular Assays | physiology.org |
| 5-HT1B | Agonist | Intracellular Assays | physiology.org |
| 5-HT1D | Partial Agonist | Adenylyl Cyclase Assay | physiology.org |
| 5-HT1F | Agonist | Intracellular Assays | physiology.org |
| 5-HT2A | Agonist | Intracellular Assays | physiology.org |
| 5-HT2B | Antagonist | Intracellular Assays | physiology.organeskey.com |
| 5-HT2C | Antagonist | Intracellular Assays | physiology.org |
| 5-HT5A | Antagonist (IC50 = 0.42µM) | Calcium Flux Assay | hku.hk |
| 5-HT7 | Antagonist | Functional Assays | bioline.org.brdrugbank.com |
Radioligand Binding Techniques for Receptor Affinity and Selectivity Determination
Radioligand binding assays are fundamental in determining the affinity and selectivity of methysergide maleate for its various receptor targets. These techniques involve the use of a radioactively labeled ligand (radioligand) that binds to a specific receptor. By measuring the displacement of this radioligand by an unlabeled compound like methysergide, researchers can calculate the binding affinity, often expressed as the inhibition constant (Ki) or the pKi (-log Ki).
Competition binding studies have been extensively used to create a receptor binding profile for methysergide. These studies have revealed that methysergide interacts with a wide array of serotonin (5-HT) receptors. For example, it binds with high affinity to human 5-HT2A (Ki = 2.69 nM) and 5-HT2C (KD = 1.26 nM) receptors. hku.hk Its affinity for other 5-HT1 receptor subtypes includes a KD of 23.44 nM for 5-HT1A, a Ki of 229.09 nM for 5-HT1E, and a Ki of 33.88 nM for 5-HT1F. hku.hk
These assays can also be used to differentiate between receptor subtypes within a tissue. For instance, in rat frontal cortex, specific radioligands and competing drugs are used to isolate and characterize 5-HT1A, 5-HT1B, and 5-HT1C binding sites, with methysergide showing different potencies at these distinct subpopulations. physiology.org In studies on pig choroid plexus, a model for 5-HT1C receptors, methysergide demonstrated potent competitive antagonism with a pA2 value of 8.85, which was in good agreement with its pKD value determined in radioligand binding studies. nih.gov
The following table presents a selection of binding affinities of methysergide for various receptors, as determined by radioligand binding assays.
| Receptor Subtype | Radioligand Used | Tissue/System | Binding Affinity (Ki/KD) | Reference(s) |
| Human 5-HT1A | [³H]8-OH-DPAT | Recombinant human | 23.44 nM (KD) | hku.hk |
| Rodent 5-HT1B | Not Specified | Rodent | 1,513.56 nM (KD) | hku.hk |
| Human 5-HT1E | Not Specified | Recombinant human | 229.09 nM (Ki) | hku.hk |
| Human 5-HT1F | Not Specified | Recombinant human | 33.88 nM (Ki) | hku.hk |
| Human 5-HT2A | Not Specified | Recombinant human | 2.69 nM (Ki) | hku.hk |
| Human 5-HT2C | Not Specified | Recombinant human | 1.26 nM (KD) | hku.hk |
| Rabbit 5-HT1-like | [³H]-5-HT | Rabbit iris + ciliary body | 20 nM (Ki) | nih.gov |
Biochemical and Pharmacokinetic Analysis in Preclinical Models
Preclinical models, particularly rodent models, are essential for studying the biochemical and pharmacokinetic properties of this compound. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo.
A key finding from pharmacokinetic studies is that methysergide is extensively metabolized, acting as a prodrug for its major active metabolite, methylergometrine. aneskey.comwikipedia.org In rats, following intravenous administration, the plasma clearance of methysergide is high, ranging from 74.2 to 102 ml/min per kg. nih.gov The formation of methylergometrine from methysergide appears to be a saturable process. nih.gov The plasma clearance of methylergometrine is about five to six times lower than that of methysergide, while its volume of distribution is similar. nih.gov
Studies in humans have shown that after oral administration, the bioavailability of methysergide is low, approximately 13%, due to significant first-pass metabolism into methylergometrine. nih.govihs-headache.org This results in plasma concentrations of the metabolite that are about ten times higher than those of the parent drug. wikipedia.orgnih.gov The elimination half-life of methylergometrine is also significantly longer than that of methysergide. nih.gov
Biochemical analyses in preclinical models also investigate the effects of methysergide on various physiological parameters. For example, in anesthetized rabbits, methysergide infusion was shown to reduce blood flow in both normal and scalded skin without altering skin or whole-body protein kinetics. nih.gov This effect was attributed to a reduction in nonnutritive blood flow. nih.gov In lactating and ovariectomized rats, methysergide was found to cause a significant increase in prolactin release, an effect that is not directly on the anterior pituitary but likely mediated through its actions in the brain. nih.gov
The table below summarizes key pharmacokinetic parameters of methysergide and its metabolite in a preclinical model.
| Parameter | Methysergide | Methylergometrine (Metabolite) | Preclinical Model | Reference(s) |
| Plasma Clearance | 74.2 - 102 ml/min/kg | 5-6 times lower than Methysergide | Male Sprague-Dawley Rats | nih.gov |
| Volume of Distribution (Vd) | Dose-dependent | Similar to Methysergide | Male Sprague-Dawley Rats | nih.gov |
| Terminal Half-life (t½) | Dose-dependent | Longer than Methysergide | Male Sprague-Dawley Rats | nih.gov |
| Plasma Protein Binding | ~84.2% | Not Specified | Male Sprague-Dawley Rats | nih.gov |
| Metabolism | Extensive first-pass to Methylergometrine | - | Humans (inferred relevance for preclinical) | wikipedia.orgnih.govihs-headache.org |
| Oral Bioavailability | ~13% | - | Humans (inferred relevance for preclinical) | nih.govihs-headache.org |
Application of Organ Bath and Tissue Perfusion Techniques for Functional Studies
Organ bath and tissue perfusion techniques are classical yet powerful methodologies for investigating the functional effects of this compound on isolated tissues, particularly vascular and non-vascular smooth muscle. These in vitro experiments allow for the characterization of a compound's contractile or relaxant properties in a controlled environment. oup.com
In studies using isolated canine coronary artery rings, methysergide has been shown to antagonize the relaxation caused by 5-hydroxytryptamine (serotonin). physiology.orghku.hk This suggests that methysergide blocks the specific serotonin receptors on endothelial cells that mediate this relaxation. physiology.orghku.hk In other vascular preparations, such as human coronary arteries, both methysergide and its metabolite methylergometrine have been shown to cause vasoconstriction. ahajournals.org The contractile responses to these compounds persisted even after repeated washings, indicating a strong interaction with the receptors on the vascular smooth muscle. ahajournals.org
The effects of methysergide have also been extensively studied in gastrointestinal smooth muscle. In isolated rat stomach fundus preparations, methysergide is used as a pharmacological tool to block the contractile responses induced by serotonin. cotton.org Similarly, in studies on neonatal and adult rat colon and rectum, methysergide is used to differentiate the involvement of various 5-HT receptor subtypes in gut contractility. ijpp.com For instance, in the adult rat rectum, methysergide inhibits the contractile responses evoked by serotonin, indicating the presence of 5-HT1/2/5-7 receptors. ijpp.com
The following table provides examples of functional studies using organ bath techniques to assess the effects of methysergide on various isolated tissues.
| Tissue Preparation | Preclinical Model | Observed Effect of Methysergide | Inferred Mechanism | Reference(s) |
| Canine Coronary Artery Rings | Dog | Antagonized 5-HT-induced relaxation | Blockade of endothelial serotonin receptors | physiology.orghku.hk |
| Human Coronary Artery | Human | Caused vasoconstriction | Agonist activity on smooth muscle receptors | ahajournals.org |
| Canine Cerebral Arteries | Dog | Did not influence bradykinin-induced contractions | Lack of interaction with bradykinin (B550075) pathways | physiology.org |
| Rat Stomach Fundus | Rat | Blocked CDE-induced contraction | Antagonism of 5-HT-like mechanisms | cotton.org |
| Rat Colon and Rectum | Rat | Inhibited 5-HT-evoked contractile responses | Blockade of 5-HT1/2/5-7 receptors | ijpp.com |
| Rabbit Pulmonary Artery | Rabbit | Used to block serotonergic effects in dopamine (B1211576) studies | 5-HT receptor antagonism | nih.gov |
Future Directions and Unanswered Questions in Methysergide Maleate Research
Comprehensive Elucidation of Differential Metabolite Contributions to Pharmacological Effects
Furthermore, methylergometrine exhibits a significantly longer elimination half-life than methysergide (B1194908). nih.gov It is also thought to be a more potent agonist at 5-HT1B and 5-HT1D receptors, which are implicated in its therapeutic effects. wikipedia.org While methysergide is often described as a "clean drug," its metabolite methylergometrine is considered "relatively dirty," possessing additional dopaminergic activity that complicates its pharmacological profile. nih.gov
Unanswered questions remain regarding the full spectrum of methylergometrine's activity and how it might be responsible for both the therapeutic efficacy and some of the adverse effects historically associated with methysergide. Future research should focus on:
Systematically characterizing the receptor binding profile and functional activity of methylergometrine and other minor metabolites.
Utilizing advanced in vivo models to differentiate the specific physiological and behavioral effects of methysergide from those of methylergometrine.
Investigating whether the conversion ratio of methysergide to methylergometrine varies between individuals and if this correlates with differences in clinical response or side effects.
Table 1: Pharmacokinetic and Pharmacodynamic Comparison of Methysergide and its Major Metabolite
| Feature | Methysergide | Methylergometrine | Citation |
|---|---|---|---|
| Status | Parent Drug / Prodrug | Major Active Metabolite | nih.govwikipedia.org |
| Relative Plasma Conc. (Oral) | ~1x | >10x | nih.govnih.gov |
| Elimination Half-Life | Shorter | Significantly Longer | nih.gov |
| 5-HT1B/1D Receptor Activity | Agonist | More Potent Agonist | wikipedia.org |
| Other Activity | Primarily Serotonergic | Serotonergic and Dopaminergic | nih.gov |
Exploration of Novel Receptor Interactions and Downstream Signaling Pathways
Methysergide is known for its broad-spectrum activity at serotonin (B10506) (5-HT) receptors. It acts as an antagonist at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors, while demonstrating agonist or partial agonist activity at various 5-HT1 receptor subtypes. wikipedia.orgmerckmillipore.comrndsystems.com It also interacts with several adrenergic receptors. wikipedia.org However, the full picture of its receptor interactions and the subsequent intracellular signaling cascades is far from complete.
Recent research has begun to uncover more complex signaling mechanisms. For example, studies on long-term facilitation in respiratory motor control have shown that different neural pathways can be selectively activated or blocked by methysergide. These pathways involve Gq-protein-coupled 5-HT2 receptors and Gs-protein-coupled adenosine (B11128) A2A or 5-HT7 receptors, which in turn activate downstream molecules like protein kinase C (PKC), brain-derived neurotrophic factor (BDNF), and its receptor, tropomyosin-related kinase B (TrkB). nih.gov
A fascinating avenue of research emerged from studies in Drosophila, where a specific serotonergic neuron was found to co-release acetylcholine (B1216132). nih.govelifesciences.org In this system, methysergide blocked the serotonin-mediated hyperpolarization of downstream neurons but did not affect the initial, rapid depolarization caused by acetylcholine. nih.govelifesciences.org This highlights a critical unanswered question: to what extent does methysergide's pharmacological profile in mammals reflect its interaction with circuits that utilize neurotransmitter co-transmission?
Future research should aim to:
Use modern screening technologies to identify previously unknown receptor targets for both methysergide and methylergometrine.
Map the downstream signaling pathways affected by methysergide binding at specific receptors, such as the 5-HT2 and 5-HT7 subtypes, in various cell types. nih.gov
Investigate the role of methysergide in modulating neural circuits where serotonin acts as a co-transmitter, a largely unexplored area in vertebrate neuropharmacology.
Table 2: Known Receptor Binding Profile of Methysergide
| Receptor Family | Specific Receptors | Action | Citation |
|---|---|---|---|
| Serotonin (5-HT) | 5-HT1A | Partial Agonist | wikipedia.orgmerckmillipore.com |
| 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Agonist / Binding Agent | wikipedia.orgprobes-drugs.org | |
| 5-HT2A, 5-HT2B, 5-HT2C | Antagonist | wikipedia.orgmerckmillipore.com | |
| 5-HT7 | Antagonist | wikipedia.orgprobes-drugs.org |
| Adrenergic | α2A, α2B, α2C | Interacts | wikipedia.org |
Theoretical Implications of Methysergide Maleate (B1232345) Pharmacology for Understanding Serotonergic System Dysregulation
The complex pharmacology of methysergide maleate makes it a powerful, albeit challenging, tool for probing the theoretical underpinnings of serotonergic system dysregulation in various pathological states. Its initial use in migraine was based on the theory of serotonin's involvement in the disorder's pathophysiology, and its efficacy helped solidify this connection. nih.gov
The compound's utility extends beyond headache research. For instance, in preclinical models of Amyotrophic Lateral Sclerosis (ALS), a disease with known early-life disruption of the serotonergic system, methysergide is used to block 5-HT receptors to study the resulting dysregulation of chloride homeostasis in motor neurons. mdpi.com Such studies provide insight into how serotonergic dysfunction can contribute to the developmental pathology of neurodegenerative diseases.
The dual antagonist/partial agonist profile of methysergide across different receptor subtypes allows researchers to dissect the opposing roles that different serotonin receptors can play within the same neural system. merckmillipore.com The fact that its metabolite, methylergometrine, introduces dopaminergic activity adds another layer of complexity, offering a potential tool to explore the interplay between serotonergic and dopaminergic systems, which is crucial in conditions like psychosis and mood disorders. nih.gov
Key theoretical questions that can be addressed using methysergide include:
What are the functional consequences of the 'dirty drug' profile of methysergide's main metabolite, and can this inform the development of multi-target drugs for complex neuropsychiatric disorders?
How does chronic receptor blockade with methysergide alter the expression and function of various serotonin receptors, providing a model for understanding adaptive changes in the serotonergic system?
Development of this compound-Based Research Tools and Probes for Neurotransmitter Systems
Despite its withdrawal from many markets for clinical use, this compound remains a valuable compound in the laboratory. nih.govmerckmillipore.com It is actively used as a research tool, primarily as a potent 5-HT2 receptor antagonist for in vitro and in vivo experiments. merckmillipore.com Its utility as a chemical probe stems from its well-characterized, high-potency antagonism at these specific receptors.
Researchers have employed methysergide to:
Isolate and study specific neural pathways: In studies of the Drosophila olfactory system, methysergide was instrumental in demonstrating that a single neuron could use both acetylcholine for fast excitation and serotonin for slower inhibition. nih.govelifesciences.org
Investigate physiological processes: It has been used in appetite studies in fish to confirm that the anorexigenic effects of serotonin are mediated by 5-HT1 and/or 5-HT2 receptors. nih.gov
Characterize receptor function: In studies on prolactin release, methysergide was used to demonstrate that its ability to block serotonin receptors is distinct from its separate action of inducing prolactin release, suggesting two unrelated mechanisms of action. nih.gov
Map neurotransmitter systems: In autoradiographic studies, methysergide has been used as a displacer to help define the distribution of specific 5-HT receptor subtypes in brain tissue. researchgate.net
The future in this area lies in using methysergide's core structure as a scaffold for developing more selective and potent research probes. By modifying the methysergide molecule, it may be possible to create novel ligands that are highly selective for a single receptor subtype (e.g., 5-HT2B vs. 5-HT2C) or that possess unique properties, such as fluorescent tags or photo-switchable activity, for advanced neuroscience research. The development of such tools would be invaluable for precisely mapping serotonergic circuits and understanding their function with greater clarity.
Q & A
Q. What are the primary biochemical mechanisms of Methysergide Maleate, and how do they inform experimental design?
this compound acts as a potent 5-HT2B/5-HT2C receptor antagonist and partial agonist at 5-HT1A receptors . Its inhibition of serotonin signaling underpins its use in migraine prophylaxis, but researchers must account for its pleiotropic effects. For in vitro studies, dose-response curves should be established using IC50 values (e.g., 18 µM for platelet serotonin inhibition ). In vivo models require monitoring of receptor desensitization and off-target effects, such as dopamine receptor modulation .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
this compound is classified as highly hazardous due to acute toxicity (OSHA Category 3, H301 ). Key precautions include:
Q. How should researchers address discrepancies in reported receptor affinities across studies?
Variations in receptor binding data (e.g., pKi ranges: 8.0–9.4 for 5-HT2B, 8.6–9.1 for 5-HT2C ) may stem from assay differences (e.g., radioligand choice, tissue specificity). Standardization using reference antagonists (e.g., ketanserin for 5-HT2 subtypes) and validation across multiple models (e.g., neuronal cultures vs. transfected cell lines) are recommended .
Advanced Research Questions
Q. What methodologies mitigate the risk of fibrosis in long-term preclinical studies?
Chronic use of this compound is linked to retroperitoneal, cardiac, and pulmonary fibrosis . To minimize risk:
Q. How can contradictory findings on Methysergide’s anti-inflammatory activity be resolved?
While Methysergide exhibits anti-inflammatory effects in burnedema and endotoxemia models , its mechanism remains unclear due to conflicting receptor roles. Researchers should:
Q. What strategies optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound?
Key parameters include:
- Absorption : Rapid GI uptake (Tmax ~1 hour) and 66% plasma protein binding .
- Metabolism : Hepatic conversion to MEM, requiring CYP450 phenotyping .
- Excretion : 50% renal clearance of parent drug/metabolites . Use physiologically based pharmacokinetic (PBPK) models to simulate inter-species differences and adjust dosing for translational studies .
Methodological Considerations
Q. How should researchers design studies to evaluate drug-drug interactions (DDIs)?
Methysergide’s CYP450 metabolism increases DDI risks with inhibitors (e.g., fluoxetine) or inducers (e.g., rifampin) . Experimental frameworks:
- In vitro: Human liver microsomes to assess CYP3A4/2D6 inhibition.
- In vivo: Crossover trials in rodents with probe substrates (e.g., midazolam for CYP3A4 activity) .
Q. What experimental models best replicate clinical fibrotic complications?
- Rodent models : Administer 0.5–2 mg/kg/day orally for 3–6 months, with histopathology at intervals .
- 3D fibroblast cultures : Expose to Methysergide (1–10 µM) and quantify collagen deposition via Sirius Red staining .
Data Contradiction Analysis
Q. Why do studies report conflicting results on Methysergide’s efficacy in migraine prophylaxis?
Discrepancies arise from:
Q. How to reconcile its dual role as a serotonin antagonist and partial agonist?
Context-dependent effects are observed:
- Antagonism : Dominant in vascular smooth muscle (5-HT2B) .
- Partial agonism : Observed in CNS (5-HT1A), necessitating region-specific assays (e.g., hippocampal slice electrophysiology) .
Regulatory and Compliance Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
